molecular formula C6H10O3 B117006 DL-Pantolactone CAS No. 79-50-5

DL-Pantolactone

Cat. No. B117006
Key on ui cas rn: 79-50-5
M. Wt: 130.14 g/mol
InChI Key: SERHXTVXHNVDKA-UHFFFAOYSA-N
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Patent
US05821374

Procedure details

1.18 g (9.1 mmol) of pantolactone were dissolved in 27 ml of methylene chloride at 22° C. in a 50 ml reaction flask. 777 mg (9.5 mmol) of sodium acetate and 850 mg (3.7 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. 18.5% of ketopantolactone were obtained after a reaction period of 6 hours at 0° C. After a further reaction period of 20 hours at 22° C. the composition was 22.2% of ketopantolactone and 77.5% of pantolactone (area percent).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Two
Yield
18.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH:7]([OH:8])[C:5](=[O:6])[O:4][CH2:3]1.C([O-])(=O)C.[Na+].ClN1C(=O)N(Cl)C(=O)N(Cl)C1=O>C(Cl)Cl>[CH3:1][C:2]1([CH3:9])[C:7](=[O:8])[C:5](=[O:6])[O:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.18 g
Type
reactant
Smiles
CC1(COC(=O)C1O)C
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
777 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
850 mg
Type
reactant
Smiles
ClN1C(N(C(N(C1=O)Cl)=O)Cl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(COC(=O)C1=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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